molecular formula C8H16Br4NO4P B13951404 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol CAS No. 55190-39-1

2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol

Cat. No.: B13951404
CAS No.: 55190-39-1
M. Wt: 540.81 g/mol
InChI Key: VJTSWFWOTCORGI-UHFFFAOYSA-N
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Description

2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is an organic compound with the molecular formula C6H11Br4O4P. It is a derivative of phosphoramidic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high bromine content, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol typically involves the reaction of phosphoramidic acid with 2,3-dibromopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Phosphoramidic Acid with 2,3-Dibromopropanol: This step involves the nucleophilic substitution reaction where the hydroxyl group of 2,3-dibromopropanol reacts with the phosphoramidic acid, leading to the formation of the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:

    Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent product quality.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification and Quality Control: The product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols are used for substitution reactions.

Major Products Formed

    Oxidation Products: Phosphoric acid derivatives with varying degrees of bromination.

    Reduction Products: Less brominated derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used as a flame retardant in the plastics industry and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol involves its interaction with molecular targets and pathways in biological systems. The compound’s high bromine content allows it to interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,3-dibromopropyl) phosphate: Another brominated compound with similar applications in flame retardancy.

    Tetrabromo-bisphenol A: A brominated flame retardant used in the plastics industry.

    Hexabromocyclododecane: A brominated compound used as a flame retardant in various materials.

Uniqueness

2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is unique due to its specific structure, which imparts distinct chemical properties. Its high bromine content and the presence of the phosphorylamino group make it a versatile compound with diverse applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in both research and industrial applications.

Properties

CAS No.

55190-39-1

Molecular Formula

C8H16Br4NO4P

Molecular Weight

540.81 g/mol

IUPAC Name

2-[bis(2,3-dibromopropoxy)phosphorylamino]ethanol

InChI

InChI=1S/C8H16Br4NO4P/c9-3-7(11)5-16-18(15,13-1-2-14)17-6-8(12)4-10/h7-8,14H,1-6H2,(H,13,15)

InChI Key

VJTSWFWOTCORGI-UHFFFAOYSA-N

Canonical SMILES

C(CO)NP(=O)(OCC(CBr)Br)OCC(CBr)Br

Origin of Product

United States

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